3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10-8-13(19-17-10)6-3-7-16-14(18)11-4-2-5-12(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKQTYEGAYERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Propyl Chain: The 3-(3-methylisoxazol-5-yl)propyl side chain can be introduced through a nucleophilic substitution reaction, where the isoxazole derivative reacts with a suitable alkyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of amides or thioethers
Scientific Research Applications
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table highlights critical differences between the target compound and its analogs:
Key Observations:
Heterocyclic Modifications: The target’s 1,2-oxazole ring differs from 1,2,4-oxadiazole () and thiazole (). Thiazole-containing analogs (e.g., CAS 941226-38-6) introduce sulfur, which may increase metabolic susceptibility compared to oxygen-containing oxazoles . The PROTAC example () shares the 3-methyl-1,2-oxazol-5-yl group but employs it in a larger scaffold for targeted protein degradation, highlighting the versatility of oxazole motifs .
In CAS 941226-38-6, additional 5-methoxy and 4-isopropoxy groups increase steric bulk and lipophilicity, which could influence membrane permeability .
Linker Flexibility :
- The target’s propyl linker offers moderate flexibility, whereas thioether linkers () may introduce conformational constraints or redox sensitivity . Hydroxyalkyl linkers () facilitate metal coordination, underscoring the role of linker design in directing molecular function .
Physicochemical Properties:
- Lipophilicity : The 3-chloro group increases logP compared to unsubstituted benzamides, while methoxy/isopropoxy groups (CAS 941226-38-6) further elevate hydrophobicity .
- Stability : Oxazole rings are generally resistant to hydrolysis, whereas thiazoles (e.g., CAS 941226-38-6) may undergo oxidative metabolism due to sulfur .
Biological Activity
3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide (CAS Number: 2034509-12-9) is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN2O2, with a molecular weight of 278.73 g/mol. The structure features a benzamide moiety substituted with a chlorine atom and a propyl chain linked to a 3-methyl-1,2-oxazole ring.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related oxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Candida albicans | 16 |
| This compound | TBD |
Anticancer Properties
The anticancer potential of oxazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the oxazole and benzamide moieties can enhance cytotoxicity.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | A549 | 15 |
| This compound | TBD |
Enzyme Inhibition
Recent studies have highlighted the potential of such compounds as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The ability to inhibit AChE suggests that this compound may modulate cholinergic pathways effectively .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in fungi.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
- Enzyme Inhibition : By binding to the active site of AChE, it could prevent the breakdown of acetylcholine, enhancing cholinergic transmission.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxazole derivatives:
- A study published in PMC8325670 demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
- Another investigation focused on the synthesis and evaluation of nitrogen-containing heterocycles for their enzyme inhibitory properties against AChE and butyrylcholinesterase (BChE), revealing promising candidates for Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 3-chloro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the condensation of 3-chlorobenzoic acid derivatives with a propylamine-linked oxazole precursor. Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–80°C), and catalysts like EDCI/HOBt for amide bond formation . Purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%).
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR confirm the presence of the benzamide backbone, oxazole ring, and propyl linker. Key signals include aromatic protons (δ 7.2–8.1 ppm) and oxazole methyl groups (δ 2.3–2.5 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and oxazole C=N (~1550 cm) validate functional groups .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
Q. How does the compound’s structural uniqueness influence its physicochemical properties?
- Methodology : The 3-methyloxazole moiety enhances lipophilicity (logP ~2.8), while the benzamide group contributes to hydrogen-bonding potential. Solubility can be assessed via shake-flask methods in PBS (pH 7.4) or DMSO, with computational tools like MarvinSketch predicting partition coefficients .
Advanced Research Questions
Q. What strategies can address contradictions in reported biological activity data for this compound across different assays?
- Methodology :
- Orthogonal assays : Use complementary techniques (e.g., SPR for binding kinetics and cell-based assays for functional activity) to validate target engagement .
- Standardized protocols : Control variables like cell line selection (HEK293 vs. HeLa), assay buffer composition, and incubation times to minimize variability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can computational modeling predict the compound’s binding affinity with enzymatic targets like kinases or GPCRs?
- Methodology :
- Molecular docking : Tools like AutoDock Vina simulate interactions between the compound’s oxazole/benzamide groups and active-site residues (e.g., ATP-binding pockets in kinases) .
- MD simulations : GROMACS or AMBER track stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds or hydrophobic interactions .
- QSAR models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using datasets from PubChem or ChEMBL .
Q. What experimental approaches can elucidate the compound’s structure-activity relationship (SAR) for optimizing potency?
- Methodology :
- Analog synthesis : Replace the 3-methyloxazole with 1,2,4-oxadiazole or thiazole rings to assess impact on target selectivity .
- Pharmacophore mapping : Schrödinger’s Phase identifies critical features (e.g., hydrogen bond acceptors) using bioactive conformers .
- Metabolic profiling : LC-MS/MS tracks in vitro stability in liver microsomes to prioritize derivatives with improved half-lives .
Q. How can researchers resolve discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Methodology :
- Toxicogenomics : RNA-seq identifies off-target pathways (e.g., CYP450 induction) in rodent liver tissues .
- PK/PD modeling : Phoenix WinNonlin integrates plasma concentration-time curves with efficacy/toxicity endpoints to refine dosing regimens .
- 3D cell cultures : Spheroids or organoids better replicate in vivo tissue complexity than monolayer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
